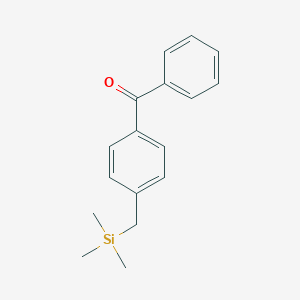
Phenyl-(4-trimethylsilanylmethylphenyl)-methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl-(4-trimethylsilanylmethylphenyl)-methanone, also known as PTM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTM is a ketone derivative that is used as a versatile building block for the synthesis of various organic compounds. The compound has been extensively studied for its unique properties and potential applications in different fields.
Mécanisme D'action
The mechanism of action of Phenyl-(4-trimethylsilanylmethylphenyl)-methanone is not well understood. However, it is believed that the compound acts as a nucleophile and attacks electrophilic centers in organic molecules. The compound can also undergo various reactions, such as reduction, oxidation, and substitution, depending on the reaction conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Phenyl-(4-trimethylsilanylmethylphenyl)-methanone are not well studied. However, studies have shown that the compound has low toxicity and does not cause significant adverse effects in laboratory animals. Phenyl-(4-trimethylsilanylmethylphenyl)-methanone has been shown to have mild sedative effects and can induce sleep in laboratory animals.
Avantages Et Limitations Des Expériences En Laboratoire
Phenyl-(4-trimethylsilanylmethylphenyl)-methanone has several advantages for use in laboratory experiments. The compound is readily available and can be synthesized using simple methods. Phenyl-(4-trimethylsilanylmethylphenyl)-methanone is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, the compound has limitations in terms of its solubility and reactivity. Phenyl-(4-trimethylsilanylmethylphenyl)-methanone is not highly soluble in water and requires the use of organic solvents for its manipulation. The compound can also undergo various side reactions, such as acylation and reduction, which can affect its purity and yield.
Orientations Futures
Phenyl-(4-trimethylsilanylmethylphenyl)-methanone has several potential future directions for research. The compound can be used as a building block for the synthesis of various biologically active molecules, such as antipsychotic agents, antidepressants, and anticonvulsants. Phenyl-(4-trimethylsilanylmethylphenyl)-methanone can also be used as a ligand in the synthesis of various metal complexes, which have potential applications in catalysis and material science. Further studies are needed to understand the mechanism of action of Phenyl-(4-trimethylsilanylmethylphenyl)-methanone and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of Phenyl-(4-trimethylsilanylmethylphenyl)-methanone can be achieved through various methods. One of the most commonly used methods is the Friedel-Crafts acylation reaction, which involves the reaction of benzene with acyl halides in the presence of a Lewis acid catalyst. Another method involves the reaction of benzyl chloride with trimethylsilyl chloride in the presence of a base. The resulting product is then subjected to Friedel-Crafts acylation to obtain Phenyl-(4-trimethylsilanylmethylphenyl)-methanone.
Applications De Recherche Scientifique
Phenyl-(4-trimethylsilanylmethylphenyl)-methanone has been extensively studied for its potential applications in various fields. The compound has been used as a building block for the synthesis of various organic compounds, including biologically active molecules. Phenyl-(4-trimethylsilanylmethylphenyl)-methanone has been used as a starting material for the synthesis of various drugs, such as antipsychotic agents, antidepressants, and anticonvulsants. Phenyl-(4-trimethylsilanylmethylphenyl)-methanone has also been used as a ligand in the synthesis of various metal complexes, which have potential applications in catalysis and material science.
Propriétés
Numéro CAS |
1983-50-2 |
|---|---|
Nom du produit |
Phenyl-(4-trimethylsilanylmethylphenyl)-methanone |
Formule moléculaire |
C17H20OSi |
Poids moléculaire |
268.42 g/mol |
Nom IUPAC |
phenyl-[4-(trimethylsilylmethyl)phenyl]methanone |
InChI |
InChI=1S/C17H20OSi/c1-19(2,3)13-14-9-11-16(12-10-14)17(18)15-7-5-4-6-8-15/h4-12H,13H2,1-3H3 |
Clé InChI |
RGABWMFCXACXQH-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
SMILES canonique |
C[Si](C)(C)CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Synonymes |
PHENYL-(4-TRIMETHYLSILANYLMETHYL-PHENYL)-METHANONE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B159503.png)
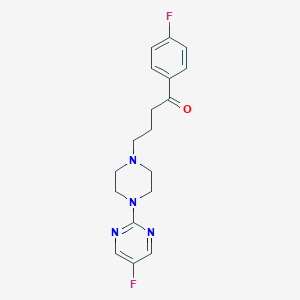
![7-[(2R)-2-[(E)-3-[3-(4-chloro-2-methylphenyl)phenyl]-3-hydroxyprop-1-enyl]-5-oxopyrrolidin-1-yl]heptanoic acid](/img/structure/B159508.png)
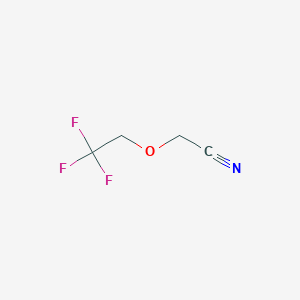
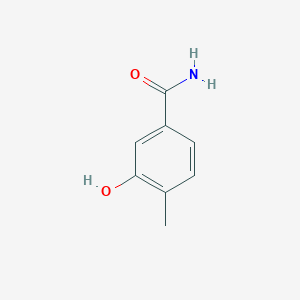
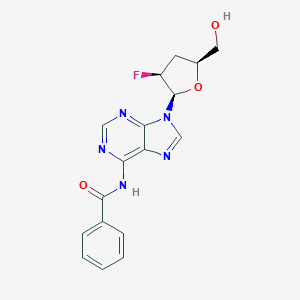
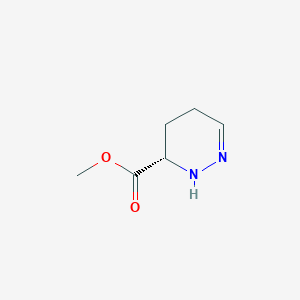

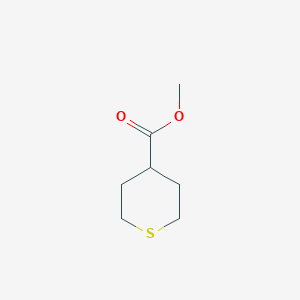
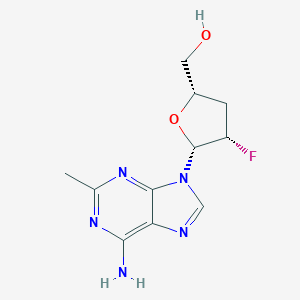
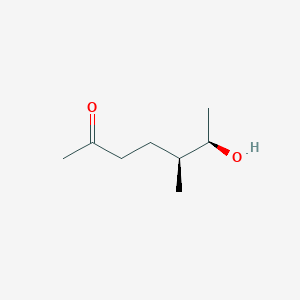

![(7S)-2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one](/img/structure/B159529.png)
